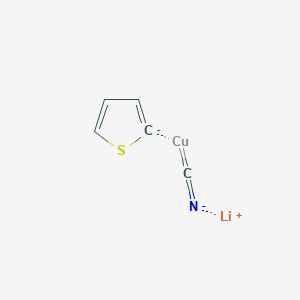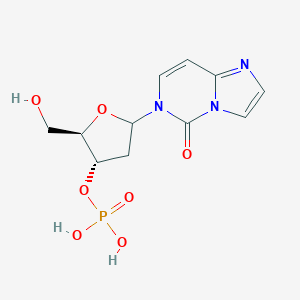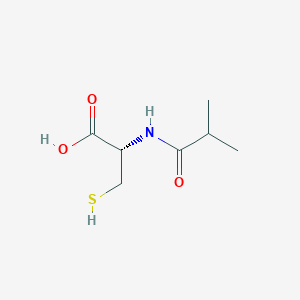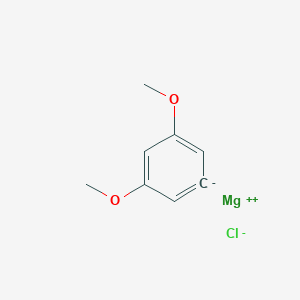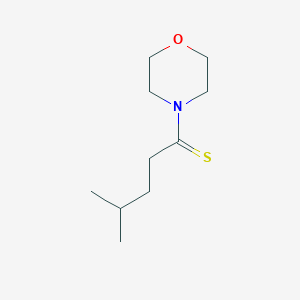
4-Methyl-1-morpholinopentane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-morpholinopentane-1-thione, commonly known as MMPT, is a chemical compound used in scientific research for its unique properties. MMPT is a thione derivative of cysteamine and has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MMPT is not fully understood. However, it is believed to work by increasing the levels of glutathione, which is an important antioxidant in the body. MMPT also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
MMPT has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione in the liver, brain, and other tissues. MMPT has also been found to reduce oxidative stress and inflammation in the body. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MMPT in lab experiments is its ability to scavenge free radicals and prevent oxidative damage to cells. This makes it useful in studying oxidative stress-related diseases. However, one of the limitations of using MMPT is that it can be toxic at high concentrations. Therefore, it is important to use caution when handling MMPT in the laboratory.
Direcciones Futuras
There are several future directions for the study of MMPT. One area of research is the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. MMPT has shown promise in this area and further research is needed to fully understand its potential. Another area of research is the study of MMPT in cancer treatment. MMPT has been found to have anticancer properties and may be useful in the development of new cancer therapies. Additionally, further research is needed to understand the mechanism of action of MMPT and its effects on various tissues and organs in the body.
Conclusion:
In conclusion, MMPT is a chemical compound with unique properties that make it useful in scientific research. It has been extensively studied for its potential applications in various fields, including the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. MMPT has several biochemical and physiological effects, including its ability to increase the levels of glutathione and reduce oxidative stress and inflammation in the body. While there are some limitations to using MMPT in lab experiments, its potential for future research is promising.
Métodos De Síntesis
MMPT can be synthesized by reacting morpholine with 3-mercaptopropionaldehyde followed by the addition of methyl iodide. The resulting compound is then treated with sodium hydroxide to obtain MMPT. This synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
MMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant properties, which makes it useful in studying oxidative stress-related diseases. MMPT has also been used in the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
118745-61-2 |
|---|---|
Nombre del producto |
4-Methyl-1-morpholinopentane-1-thione |
Fórmula molecular |
C10H19NOS |
Peso molecular |
201.33 g/mol |
Nombre IUPAC |
4-methyl-1-morpholin-4-ylpentane-1-thione |
InChI |
InChI=1S/C10H19NOS/c1-9(2)3-4-10(13)11-5-7-12-8-6-11/h9H,3-8H2,1-2H3 |
Clave InChI |
XJBCZHCISIAVRW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=S)N1CCOCC1 |
SMILES canónico |
CC(C)CCC(=S)N1CCOCC1 |
Sinónimos |
Morpholine, 4-(4-methyl-1-thioxopentyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



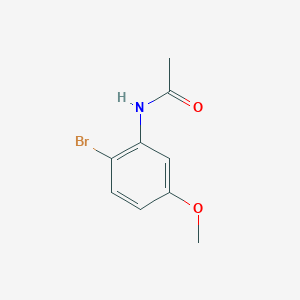
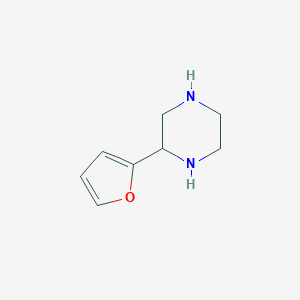
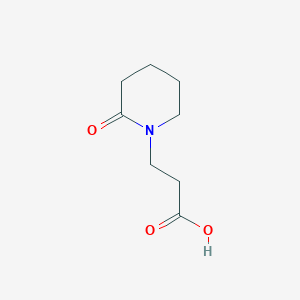
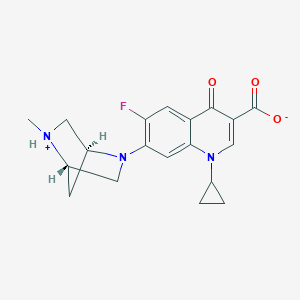
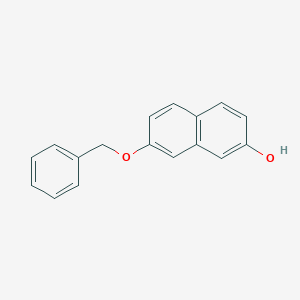

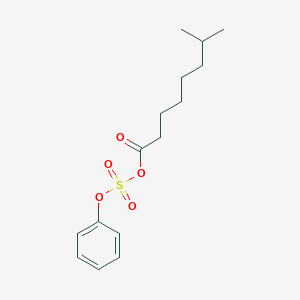
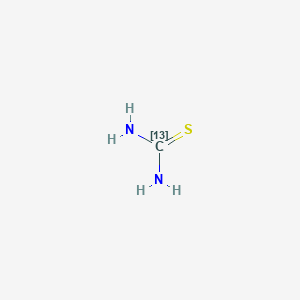
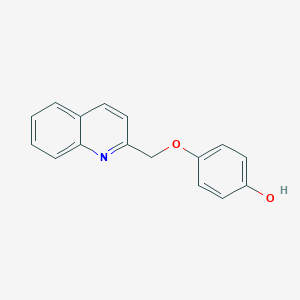
![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
